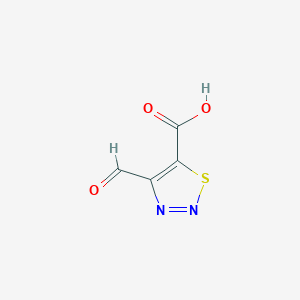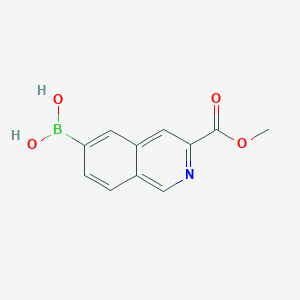
(3-(Methoxycarbonyl)isoquinolin-6-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Methoxycarbonyl)isoquinolin-6-yl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a boronic acid group attached to an isoquinoline ring, which is further substituted with a methoxycarbonyl group. The combination of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Methoxycarbonyl)isoquinolin-6-yl)boronic acid typically involves the following steps:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through various methods, such as the Bischler-Napieralski reaction or Pomeranz-Fritsch reaction.
Introduction of Methoxycarbonyl Group: The methoxycarbonyl group can be introduced via esterification reactions using methanol and appropriate carboxylic acid derivatives.
Boronic Acid Functionalization:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: (3-(Methoxycarbonyl)isoquinolin-6-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst, leading to the formation of carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.
Substitution: The methoxycarbonyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., tetrahydrofuran) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed:
Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Boronic esters or anhydrides.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
(3-(Methoxycarbonyl)isoquinolin-6-yl)boronic acid has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be employed in the design of boron-containing biomolecules for biological studies, such as enzyme inhibitors or fluorescent probes.
Industry: The compound can be used in the production of advanced materials, such as polymers and catalysts, due to its unique reactivity and functional groups.
Mechanism of Action
The mechanism of action of (3-(Methoxycarbonyl)isoquinolin-6-yl)boronic acid is primarily related to its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other Lewis bases, leading to the formation of reversible covalent bonds. This property is particularly useful in the design of enzyme inhibitors and sensors. The methoxycarbonyl group can also participate in hydrogen bonding and other non-covalent interactions, further enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative with similar reactivity but lacking the isoquinoline and methoxycarbonyl groups.
(4-(Methoxycarbonyl)phenyl)boronic Acid: A structurally related compound with a methoxycarbonyl group attached to a phenyl ring instead of an isoquinoline ring.
(3-(Carboxy)isoquinolin-6-yl)boronic Acid: A similar compound with a carboxy group instead of a methoxycarbonyl group.
Uniqueness: (3-(Methoxycarbonyl)isoquinolin-6-yl)boronic acid is unique due to the presence of both the isoquinoline and methoxycarbonyl groups, which impart distinct chemical properties and reactivity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C11H10BNO4 |
|---|---|
Molecular Weight |
231.01 g/mol |
IUPAC Name |
(3-methoxycarbonylisoquinolin-6-yl)boronic acid |
InChI |
InChI=1S/C11H10BNO4/c1-17-11(14)10-5-8-4-9(12(15)16)3-2-7(8)6-13-10/h2-6,15-16H,1H3 |
InChI Key |
XGTYLNNJXLOOPL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=CC(=NC=C2C=C1)C(=O)OC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


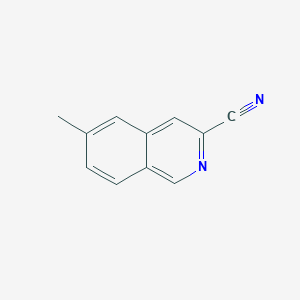

![tert-Butyl (2S,3R)-1-Benzyl-3-[(benzyloxy)methyl]azetidine-2-carboxylate](/img/structure/B13668233.png)

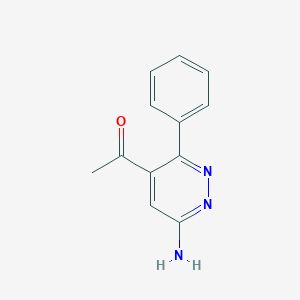
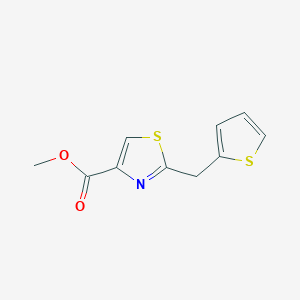
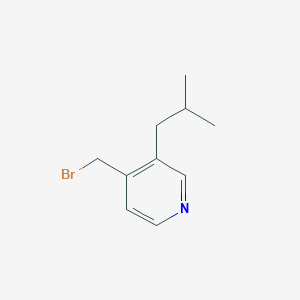
![2,4,5-Trichloropyrido[3,4-d]pyrimidine](/img/structure/B13668261.png)
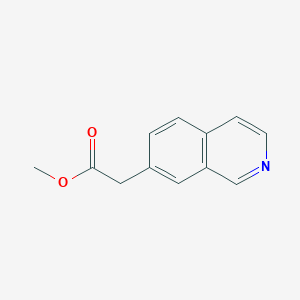
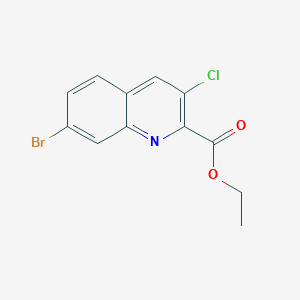

![tert-Butyl 3-(4-fluorobenzyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B13668295.png)
![[5-(Thiophen-2-YL)-1H-1,2,4-triazol-3-YL]methanol](/img/structure/B13668298.png)
